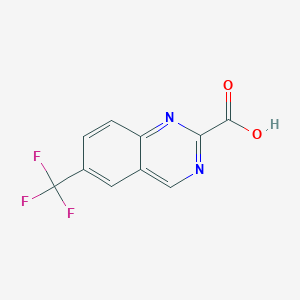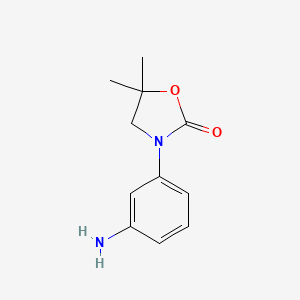
3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one (3-APDM-OXA) is an organic compound belonging to the oxazolidinone family. It is a cyclic secondary amine with a unique structure that has been extensively studied due to its potential applications in a wide range of fields. This compound has been used in the synthesis of various pharmaceuticals, in the development of novel antibiotics, and as a potential therapeutic agent for various diseases. In
Mécanisme D'action
The mechanism of action of 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one is not well understood. However, it is believed that the compound has antimicrobial activity due to its ability to interfere with the synthesis of bacterial cell walls. Additionally, this compound has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have anti-cancer activity. Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential as a drug metabolism inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, studies have shown that the compound has antimicrobial activity, suggesting that it may be useful in the treatment of bacterial infections. Additionally, this compound has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have anti-cancer activity. Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential as a drug metabolism inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one is a relatively easy compound to synthesize and is widely available. This makes it an ideal starting material for various lab experiments. Additionally, this compound has been studied extensively and its mechanism of action is relatively well understood. This makes it an ideal compound for studying the structure and reactivity of oxazolidinones. However, this compound is not approved for human use, and its safety and efficacy have not been fully established. Therefore, its use in clinical trials should be done with caution.
Orientations Futures
Given the potential of 3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one as a therapeutic agent, future research should focus on further elucidating its mechanism of action, as well as its safety and efficacy in humans. Additionally, further studies should be conducted to explore the potential of this compound as a drug metabolism inhibitor, as well as its potential use in the treatment of various diseases. Furthermore, research should be conducted to investigate the potential of this compound as an antibiotic and antifungal agent. Finally, further studies should be conducted to investigate the structure and reactivity of oxazolidinones and their potential applications in a variety of fields.
Méthodes De Synthèse
3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one can be synthesized through a variety of methods. The most common method for the synthesis of this compound involves the reaction of 3-aminophenol with dimethyl oxazolidinone in the presence of a base. This reaction yields this compound as the main product. Other methods of synthesis include the reaction of 3-aminophenol with dimethyl acetal in the presence of a base, the reaction of 3-aminophenol with dimethyl sulfoxide in the presence of a base, and the reaction of 3-aminophenol with dimethyl carbonate in the presence of a base.
Applications De Recherche Scientifique
3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and reactivity of oxazolidinones, as well as to investigate the mechanism of action of antibiotics. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)7-13(10(14)15-11)9-5-3-4-8(12)6-9/h3-6H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNJDNAXFRYSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)C2=CC=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)


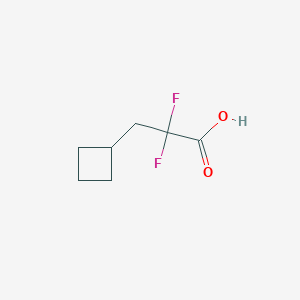
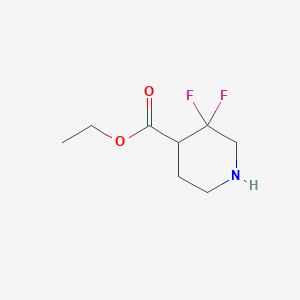
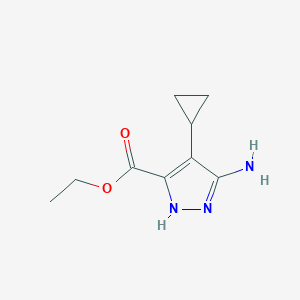
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)

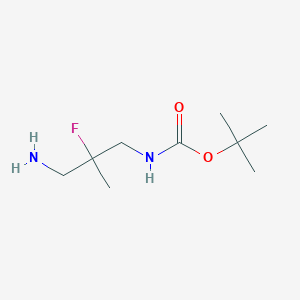
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)
